L-703 606 Oxalate salt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTYZVXORBNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of L 703 606 Oxalate Salt
Elucidation of Neurokinin-1 (NK1) Receptor Selectivity
The therapeutic potential and research utility of L-703,606 oxalate (B1200264) salt are fundamentally linked to its high selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3.
Comparative Antagonism Profile Against NK2 and NK3 Receptors
L-703,606 exhibits minimal activity at NK2 and NK3 receptors, underscoring its specificity for the NK1 receptor. vulcanchem.com Studies have demonstrated that L-703,606 has a more than 200-fold greater selectivity for the NK1 receptor compared to the NK3 receptor. This high degree of selectivity is crucial as it minimizes off-target effects that could arise from interactions with other neurokinin receptors, which have distinct physiological roles. The order of affinity for endogenous tachykinins at these receptors is SP > NKA > NKB for NK1, NKA > NKB > SP for NK2, and NKB > NKA > SP for NK3. termedia.pl
Specificity in Blocking Substance P Action
L-703,606 effectively and specifically blocks the physiological actions of Substance P (SP), the endogenous ligand for the NK1 receptor. nih.gov SP is a neuropeptide involved in a variety of biological processes, including pain transmission, inflammation, and mood regulation. L-703,606 competitively inhibits the binding of SP to the NK1 receptor. For instance, in studies of neutrophil adhesion to human umbilical vein endothelial cells, the selective NK1 receptor antagonists L-703,606 and CP-96,345 were shown to abolish the effects of SP. nih.gov Furthermore, research has demonstrated that L-703,606 can block the stimulation of cellular proliferation induced by SP. medkoo.com This antagonistic action has been observed in various experimental models, highlighting the compound's specificity in counteracting SP-mediated effects. nih.gov
Molecular Interactions with the NK1 Receptor
The high-affinity and selective binding of L-703,606 to the NK1 receptor is governed by specific molecular interactions, which have been elucidated through receptor binding kinetics, binding site analysis, and studies of receptor-ligand complex dynamics.
Receptor Binding Kinetics and Equilibrium Studies (e.g., Kᵢ Determination)
Radioligand binding assays have been instrumental in quantifying the affinity of L-703,606 for the NK1 receptor. The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, with a lower Kᵢ value indicating a higher affinity. L-703,606 demonstrates a high affinity for the human NK1 receptor, with reported Kᵢ values in the nanomolar range. One study reported a Kᵢ value of 3.2 nM. vulcanchem.com Another study found a Kᵢ value of 0.087 ± 0.016 µM for the inhibition of a radiolabeled C-terminal substance P analogue. termedia.pltermedia.pl
Table 1: Reported Binding Affinities of L-703,606 for the NK1 Receptor
| Parameter | Value | Source |
| Kᵢ | 3.2 nM | vulcanchem.com |
| Kᵢ | 0.087 ± 0.016 µM | termedia.pltermedia.pl |
Analysis of Binding Sites and Allosteric Modulation
The binding of L-703,606 to the NK1 receptor involves specific interactions with amino acid residues within the receptor's binding pocket. Mutagenesis studies have revealed that residues in the extracellular loops of the NK1 receptor are critical for the binding of L-703,606. For example, substitution of certain residues can significantly reduce the binding affinity of the compound. The interaction of fully elongated undecapeptide substance P involves both a "tachykinin pocket" and an "allosteric pocket" on the monomeric NK1 receptor. termedia.plrcin.org.pl In contrast, C-terminal hexapeptide fragment analogues primarily recognize the "tachykinin pocket". termedia.plrcin.org.pl The non-peptide nature of L-703,606 allows it to interact with the receptor in a manner distinct from peptide ligands, contributing to its unique pharmacological profile.
Conformational Dynamics of Receptor-Ligand Complexes
The binding of an antagonist like L-703,606 to the NK1 receptor is expected to stabilize a specific inactive conformation of the receptor, thereby preventing the conformational changes required for receptor activation and downstream signaling. While detailed structural studies of the L-703,606-NK1 receptor complex are limited, the principles of G-protein coupled receptor (GPCR) pharmacology suggest that antagonist binding prevents the receptor from adopting an active conformation. This blockade of conformational change is the molecular basis for its antagonism of Substance P-induced cellular responses.
Impact on Downstream Signaling Pathways
L-703,606 oxalate salt is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR). scbt.commedchemexpress.comsigmaaldrich.com Its mechanism of action is centered on competitively inhibiting the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor. This blockade prevents the conformational changes in the receptor necessary for activating downstream signaling, thereby modulating a variety of physiological processes. scbt.com
The NK1 receptor, a member of the tachykinin receptor family and the rhodopsin-like GPCR family, transduces extracellular signals by coupling to intracellular heterotrimeric G-proteins. glpbio.commdpi.com Engagement by its agonist, Substance P, typically initiates this coupling. However, L-703,606, by acting as an antagonist, binds to the receptor without eliciting this activation step. Research indicates that the purified human NK1 receptor is functional with respect to G-protein coupling. nih.gov
The NK1 receptor is known to interact with multiple G-protein subtypes, primarily Gαq and Gαs. glpbio.commedchemexpress.com Activation of the Gαq protein by the agonist-bound receptor stimulates phospholipase C (PLC). glpbio.commdpi.com Concurrently, coupling to the Gαs protein can activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). glpbio.commedchemexpress.com L-703,606 effectively prevents the SP-induced activation of these G-protein-mediated pathways by occupying the receptor's binding site. frontiersin.org This antagonistic action alters the receptor's ability to couple productively with its G-protein partners, thereby silencing the downstream signaling that would normally be initiated by Substance P. scbt.com
Table 1: G-Protein Coupling at the NK1 Receptor and L-703,606 Modulation
| G-Protein Subtype | Agonist (Substance P) Effect | Antagonist (L-703,606) Effect | Downstream Effector |
| Gαq | Activation | Inhibition of SP-induced activation | Phospholipase C (PLC) |
| Gαs | Activation | Inhibition of SP-induced activation | Adenylyl Cyclase (AC) |
By blocking the initial G-protein coupling, L-703,606 oxalate salt effectively inhibits the entire cascade of intracellular signaling events that are normally triggered by NK1 receptor activation.
Phospholipase C (PLC) / Inositol (B14025) Triphosphate (IP3) Pathway : NK1 receptor activation via Gαq leads to the stimulation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). glpbio.commdpi.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). mdpi.com L-703,606 has been shown to suppress SP-induced calcium signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway : The NK1 receptor can activate members of the MAPK cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38. mdpi.comnih.gov This activation can be mediated through various mechanisms, including G-protein-dependent pathways and β-arrestin-mediated signaling. mdpi.commdpi.com Studies have demonstrated that SP stimulates the phosphorylation of ERK and p38, an effect that is counteracted by L-703,606, thereby inhibiting the proliferation of certain cell types like spinal neural stem cells. nih.gov
NF-κB Pathway : Substance P can activate the transcription factor NF-κB, which is crucial in controlling the expression of inflammatory cytokines like Interleukin-8 (IL-8). mdpi.com This activation is specific to the NK1 receptor, as antagonists can completely prevent it. L-703,606 has been observed to reverse the activation of IKKα/β and the phosphorylation of IκBα, which are key steps leading to NF-κB activation. researchgate.net
Wnt/β-catenin Pathway : Research suggests that Substance P can modulate the Wnt signaling pathway by decreasing levels of GSK-3β and increasing levels of β-catenin. The NK1 receptor antagonist L-703,606 was found to attenuate these effects, indicating its ability to inhibit this SP-induced signaling cascade. frontiersin.org
Table 2: Impact of L-703,606 on Key Intracellular Signaling Cascades
| Signaling Pathway | Key Components | Effect of Substance P (Agonist) | Effect of L-703,606 (Antagonist) |
| PLC/IP3 | PLC, IP3, Ca²⁺, PKC | Activation, Ca²⁺ release | Inhibition of SP-induced Ca²⁺ signaling |
| MAPK | ERK1/2, p38 | Phosphorylation and activation | Inhibition of SP-induced phosphorylation nih.gov |
| NF-κB | IKKα/β, IκBα, NF-κB | Activation, cytokine expression | Reversal of SP-induced activation mdpi.comresearchgate.net |
| Wnt | GSK-3β, β-catenin | Inhibition of GSK-3β, stabilization of β-catenin | Attenuation of SP-induced changes frontiersin.org |
Like many GPCRs, the NK1 receptor undergoes internalization, or endocytosis, following activation by its agonist, Substance P. mdpi.comnih.gov This process is a key mechanism for signal desensitization and is also recognized as a platform for initiating further intracellular signaling from endosomes. mdpi.comnih.gov Following internalization, the receptor can be recycled back to the plasma membrane, allowing for the resensitization of the cell to further stimulation. medchemexpress.comnih.gov
Studies using spinal cord slices have shown that SP induces a rapid internalization of the NK1 receptor. nih.gov This agonist-induced endocytosis is a hallmark of receptor activation. The specific, non-peptide NK1 receptor antagonist L-703,606 has been shown to completely abolish the internalization produced by Substance P. nih.gov By blocking the initial agonist binding and receptor activation, L-703,606 prevents the conformational changes and subsequent recruitment of cellular machinery, such as β-arrestins, that are necessary to trigger the endocytosis of the receptor-ligand complex. mdpi.comnih.gov Therefore, in the presence of L-703,606, the NK1 receptor remains on the cell surface, unable to be internalized via the agonist-dependent pathway.
Table 3: L-703,606 Effect on NK1 Receptor Trafficking
| Process | Trigger | Role of L-703,606 | Outcome |
| Internalization (Endocytosis) | Binding of Substance P | Abolishes SP-induced internalization nih.gov | Receptor remains on the cell surface |
| Recycling | Follows internalization | Not applicable as internalization is blocked | Receptor trafficking cycle is halted |
Pharmacological Characterization in in Vitro Systems
Cellular Functional Assays
Functional assays are fundamental in characterizing the antagonist properties of L-703,606, demonstrating its ability to block the cellular signaling cascades initiated by NK1 receptor activation.
Radioligand Displacement Assays on Cell Membranes and Intact Cells
Radioligand displacement assays are a primary method for determining the binding affinity of a compound for its target receptor. In the context of L-703,606, these assays have been used to quantify its affinity for the NK1 receptor in different tissue and cell preparations.
Studies using Chinese hamster ovary (CHO) cell membranes that over-express the human recombinant NK1 receptor have shown that the radiolabeled version of the antagonist, [¹²⁵I]L-703,606, binds to a single class of high-affinity sites with a dissociation constant (Kd) of 0.3 nM. researchgate.net In these assays, the natural ligand, Substance P, inhibits the binding of [¹²⁵I]L-703,606, confirming competitive interaction at the receptor site. researchgate.net
Further experiments on rat brain membrane homogenates have also characterized the inhibitory potential of L-703,606. In one such study, L-703,606 oxalate (B1200264) demonstrated the ability to displace a C-terminal substance P analogue radioligand with a high affinity, yielding an inhibitory constant (Ki) of 0.087 ± 0.016 µM. termedia.pltermedia.pl
| Assay Type | Preparation | Radioligand | Measured Parameter | Value | Source |
|---|---|---|---|---|---|
| Direct Binding | Human NK1/CHO Cell Membranes | [¹²⁵I]L-703,606 | Dissociation Constant (Kd) | 0.3 nM | researchgate.net |
| Competitive Displacement | Rat Brain Membrane Homogenates | [³H]-KFFGLM-NH₂ | Inhibitory Constant (Ki) | 0.087 ± 0.016 µM | termedia.pltermedia.pl |
GTPγS Binding Assays to Assess G-Protein Activation
The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, facilitates the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling. termedia.pltermedia.pl The GTPγS binding assay measures this primary step of G-protein activation. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify the extent of G-protein activation.
Functional studies utilizing rat brain membrane homogenates have employed L-703,606 as a reference antagonist. termedia.pltermedia.pl In these experiments, the addition of an NK1 receptor agonist like Substance P leads to a measurable increase in [³⁵S]GTPγS binding. termedia.pl The inclusion of L-703,606 (e.g., at a concentration of 10⁻⁶ M) effectively blocks this agonist-induced G-protein activation. termedia.pl This demonstrates that L-703,606 is a functional antagonist that prevents the conformational change in the receptor necessary for G-protein coupling and activation. termedia.plresearchgate.net
Calcium Mobilization Studies in NK1 Receptor-Expressing Cells
Activation of the NK1 receptor by Substance P leads to the stimulation of phospholipase C, which in turn catalyzes the formation of inositol (B14025) triphosphate (IP3). nih.gov IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. nih.gov Measuring this calcium mobilization is a common functional assay for NK1 receptor activity.
As a potent NK1 receptor antagonist, L-703,606 is expected to inhibit agonist-induced calcium mobilization in cells expressing the receptor. guidetopharmacology.org Assays using cells such as Chinese hamster ovary (CHO) cells engineered to express the human NK1 receptor (hTACR1) are standard for evaluating antagonist potency. guidetopharmacology.org In such a system, pre-incubation of the cells with L-703,606 would prevent or reduce the calcium influx stimulated by the subsequent addition of Substance P in a concentration-dependent manner, providing a quantitative measure of its antagonism.
Effects on Cell Physiology and Molecular Processes
Beyond receptor-level interactions, the pharmacological characterization of L-703,606 extends to its influence on complex cellular behaviors and molecular pathways that are modulated by the Substance P/NK1 receptor system.
Modulation of Specific Cellular Responses (e.g., Neutrophil Adhesion)
Neurogenic inflammation involves the release of neuropeptides like Substance P, which can modulate immune cell function. nih.gov One such function is the adhesion of neutrophils to vascular endothelial cells, a critical step in their migration to sites of inflammation. nih.govuni.lufrontiersin.org
The role of L-703,606 in this process has been investigated using an in vitro model where human neutrophils (polymorphonuclear leukocytes, PMNs) are co-incubated with human umbilical vein endothelial cells (HUVEC). nih.gov Substance P was found to promote the adhesion of neutrophils to the endothelial cells in a biphasic manner, with maximal effects at 10⁻¹⁵ M and 10⁻¹⁰ M. nih.gov The addition of L-703,606 demonstrated potent antagonism of this effect. Specifically, L-703,606 at a concentration of 10⁻⁶ M completely abolished the pro-adhesive effect of Substance P at 10⁻¹⁵ M and significantly inhibited the adhesion induced by 10⁻¹⁰ M Substance P. nih.gov These findings indicate that L-703,606 can effectively block SP-mediated cellular responses involved in inflammation by acting on NK1 receptors present on both neutrophils and endothelial cells. nih.gov
| Substance P Concentration | L-703,606 Concentration | Observed Effect | Source |
|---|---|---|---|
| 10-15 M | 10-6 M | Abolished the pro-adhesive effect | nih.gov |
| 10-10 M | 10-6 M | Inhibited adhesion by 56 ± 5% | nih.gov |
Influence on Cell Proliferation and Differentiation (e.g., Pancreatic Ductal Cells)
The Substance P/NK1 receptor system is also implicated in regulating cell growth and proliferation in various tissues. researchgate.netnih.gov Studies on primary rat pancreatic ductal cells have shown that Substance P promotes their proliferation. nih.govfrontiersin.org This proliferative effect can be blocked by L-703,606, indicating that the response is mediated through the NK1 receptor. medkoo.comnih.gov
In these studies, the viability and proliferation of pancreatic ductal cells were measured using CCK-8 assays and Ki67 immunostaining, a marker for cell proliferation. researchgate.netnih.gov When cells were treated with Substance P (10⁻¹ μM), the number of Ki67-positive cells significantly increased. nih.gov However, co-incubation with L-703,606 at concentrations between 2 μM and 10 μM effectively blocked this SP-induced proliferation. researchgate.netnih.gov Specifically, treatment with 2 μM L-703,606 reduced the percentage of Ki67 positive cells from 21.34 ± 1.89% in the SP-treated group to 16.17 ± 1.04%. nih.gov Further investigation revealed that L-703,606 attenuated the effects of Substance P on the expression of NK1R and key proteins in the Wnt signaling pathway, such as GSK-3β and β-catenin. medkoo.comnih.govfrontiersin.org While SP was found to promote the proliferation of these cells, it did not induce their differentiation into insulin-producing β-cells. nih.govfrontiersin.org
Similarly, L-703,606 has been shown to antagonize the proliferative effects of Substance P on human dermal fibroblasts. nih.gov
| Treatment Group | L-703,606 Concentration | Effect on Proliferation | Source |
|---|---|---|---|
| Substance P (10-1 μM) | 2 - 10 µM | Effectively blocked the proliferative effect of SP | researchgate.netnih.gov |
| Substance P (10-1 μM) | 2 µM | Decreased the number of Ki67 positive cells from 21.34% to 16.17% | nih.gov |
Alterations in Gene Expression and Protein Synthesis Profiles
L-703,606 demonstrates a significant ability to modulate gene expression and protein synthesis, primarily by blocking the action of Substance P (SP) at the NK1 receptor. Research has shown that SP can upregulate the expression of various genes involved in cellular processes like proliferation and inflammation. L-703,606 effectively counteracts these effects.
In studies involving human dermal fibroblasts, SP was found to enhance the expression of Transforming Growth Factor-beta 1 (TGF-β1) mRNA. nih.govscispace.com This effect was dose-dependent and was significantly antagonized by the presence of L-703,606 oxalate salt, suggesting a crucial role for the SP/NK1 system in fibroblast phenotype changes, which can be modulated by this antagonist. nih.govscispace.com
Similarly, in the context of inflammation and angiogenesis, SP has been shown to upregulate cyclooxygenase-2 (COX-2) protein expression and prostaglandin (B15479496) production in human umbilical vein endothelial cells (HUVEC). The NK1 receptor antagonist L-703,606 competitively antagonized these SP-induced effects. preprints.org
Furthermore, in cancer cell models, the SP/NK1R system has been implicated in promoting the expression of genes that facilitate tumor growth and invasion. mdpi.com L-703,606 has been observed to block these mechanisms. mdpi.com It has also been reported to counteract the upregulation of several genes associated with the epithelial-to-mesenchymal transition (EMT), a process linked to metastasis. preprints.org
| Cell Type | Gene/Protein Affected | Effect of Substance P (SP) | Effect of L-703,606 | Reference |
| Human Dermal Fibroblasts | TGF-β1 mRNA | Upregulation | Antagonizes SP-induced upregulation | nih.govscispace.com |
| Human Umbilical Vein Endothelial Cells (HUVEC) | COX-2 Protein | Upregulation | Competitively antagonizes SP-induced upregulation | preprints.org |
| Head and Neck Cancer Cells | Tumor Growth & Invasion Genes | Upregulation | Blocks SP-induced expression | mdpi.com |
| Various | EMT-associated Genes | Upregulation | Counteracts upregulation | preprints.org |
Comparative Analysis with Other NK1 Antagonists
The pharmacological profile of L-703,606 is often contextualized by comparing its properties to other compounds that target the NK1 receptor.
L-703,606 is recognized as a potent NK1 receptor antagonist. medchemexpress.commedchemexpress.com In vitro binding assays using cloned human NK1 receptors expressed in Chinese hamster ovary cells determined its IC50 to be 2 nM for inhibiting the binding of a radiolabeled SP analog. researchgate.net In functional assays measuring the inhibition of SP-induced inositol phosphate (B84403) generation, L-703,606 acted as a competitive antagonist with a Kb of 29 nM. researchgate.net
When compared to other NK1 antagonists, variations in potency are evident. For instance, in studies examining the reversal of heat hyperalgesia in rats, L-733,060 was found to be nearly a thousand-fold more potent than L-703,606. nih.gov In studies on glioma cell proliferation, the antiproliferative potency of different NK1 antagonists was ranked, with L-733,060 being the most potent, followed by aprepitant (B1667566) and then L-732,138. preprints.org This highlights that while L-703,606 is potent, other compounds have been developed with significantly higher affinity for the NK1 receptor. preprints.orgnih.gov
| Compound | Assay/Model | Potency Metric (Value) | Reference |
| L-703,606 | 125I-Tyr8-substance P binding inhibition (human NK1 receptor) | IC50 (2 nM) | researchgate.net |
| L-703,606 | SP-induced inositol phosphate generation (human NK1 receptor) | Kb (29 nM) | researchgate.net |
| L-703,606 | Reversal of heat hyperalgesia in rats (in vivo) | Effective Dose (20 nmol) | nih.gov |
| L-733,060 | Reversal of heat hyperalgesia in rats (in vivo) | Effective Dose (10 pmol) | nih.gov |
| L-733,060 | Antiproliferative action in GAMG glioma cells | Most potent among tested | preprints.org |
| Aprepitant | Antiproliferative action in GAMG glioma cells | Less potent than L-733,060 | preprints.org |
| L-732,138 | Antiproliferative action in GAMG glioma cells | Less potent than Aprepitant | preprints.org |
Functional selectivity refers to the ability of a ligand to differentially activate signaling pathways upon binding to a single receptor. This phenomenon can be influenced by receptor variants or different conformational states of the receptor. dntb.gov.uatermedia.pl
The binding of L-703,606 to the NK1 receptor is sensitive to the receptor's structural integrity. Mutagenesis studies have revealed that its binding is dependent on specific residues within the extracellular loops of the NK1 receptor. For example, certain substitutions in these loops can significantly reduce the binding affinity of L-703,606, indicating a high degree of specificity for a particular receptor conformation.
The interaction between agonists and antagonists at the NK1 receptor can stabilize different receptor states. The binding of the agonist Substance P is sensitive to guanine (B1146940) nucleotides, which is characteristic of G protein-coupled receptors. researchgate.net In contrast, the binding of the antagonist L-703,606 is not affected by the nonhydrolyzable GTP analog Gpp(NH)p. researchgate.net This suggests that L-703,606 stabilizes a receptor conformation that is not coupled to G-proteins, a hallmark of antagonist behavior and a facet of functional selectivity. This contrasts with agonists that can induce various signaling responses, such as calcium release or receptor desensitization, depending on the conformational state they stabilize. termedia.pl
Applications in Preclinical in Vivo Research Models
Utilization as a Pharmacological Probe in Animal Models
L-703,606 oxalate (B1200264) salt's high selectivity for the NK1 receptor makes it an ideal pharmacological tool for dissecting the physiological functions mediated by this receptor in living organisms. scbt.com By administering this antagonist, researchers can effectively block the actions of endogenous SP and observe the resulting physiological or behavioral changes in various animal models.
Investigation of Substance P/NK1 Receptor Axis in Physiological Functions
The SP/NK1 receptor system is implicated in a wide array of bodily functions. Preclinical studies utilizing L-703,606 have been instrumental in exploring these functions. For instance, research has investigated its role in regulating gastric acid secretion. medchemexpress.com Furthermore, studies in animal models of stress and anxiety have employed NK1 receptor antagonists like L-703,606 to understand the involvement of the SP/NK1 axis in stress responses. researchgate.net
The interaction between the SP/NK1 system and other neurotransmitter systems is another area of investigation. For example, there is evidence of an interaction with the brain renin-angiotensin system in regulating locomotor activity. ucl.ac.uk In rats, L-703,606 has been shown to reduce aggressiveness and violence, highlighting the role of the NK1 receptor in modulating complex behaviors. ucl.ac.uk
Role in Experimental Models of Neurogenic Processes
Neurogenic inflammation, a process initiated by the release of neuropeptides from sensory nerves, is a key area of research where L-703,606 has proven invaluable. This compound has been used to investigate the role of SP in mediating this type of inflammation. For example, in models of experimental hypomagnesemia, which leads to neurogenic inflammation, L-703,606 was used to block SP receptors and study the subsequent effects on inflammation and cardiac function. mdpi.com
Studies on burn injuries have also utilized L-703,606 to understand the role of SP in the development of associated pathologies. In a mouse model of burn injury, administration of L-703,606 provided significant protection against lung inflammation and injury, indicating the critical role of SP in mediating these post-burn complications. researchgate.net Additionally, research in head and neck cancer models has shown that SP can enhance inflammatory-mediated tumor signaling, a mechanism that is blocked by L-703,606. mdpi.comencyclopedia.pub The compound has also been shown to counteract the upregulation of genes associated with the epithelial-to-mesenchymal transition (EMT), a process involved in tumor invasion, in head and neck cancer cells. nih.gov
Modulation of Peripheral and Central Neurokinin Signaling
L-703,606 is utilized to differentiate between the effects of peripheral and central neurokinin signaling. By administering the antagonist systemically or directly into specific regions of the central nervous system (CNS), researchers can parse the distinct roles of SP in the periphery versus the brain and spinal cord.
In the peripheral nervous system (PNS), L-703,606 has been used to study its effects on neuroinflammation. In ex vivo models using dorsal root ganglia (DRG) cells, L-703,606 attenuated the inflammatory responses induced by bacteria. nih.gov In a frog model, L-703,606 was used to block substance P NK-1 receptors on taste cells, suggesting that parasympathetic postganglionic efferent fibers release substance P to modulate taste cell responses. oup.com
Centrally, microinjection of L-703,606 into specific brain regions, such as the rostral ventromedial medulla (RVM), has been used to study its role in pain modulation. nih.gov These studies help to elucidate the complex interplay between peripheral and central mechanisms in conditions like chronic pain.
Exploration of Biological Systems and Organ Functions
The application of L-703,606 extends to the investigation of its effects on various biological systems and organ functions, particularly in the context of pain and inflammation.
Studies on Experimental Pain Responses in Animal Models
L-703,606 has been extensively used in animal models of pain to investigate the role of the SP/NK1 receptor system in nociception. In models of inflammatory pain in rats, administration of L-703,606 resulted in decreased pain behaviors.
Specifically, in rats with persistent inflammatory nociception induced by Complete Freund's Adjuvant (CFA), microinjection of L-703,606 into the RVM reversed heat hyperalgesia. nih.gov This demonstrates the crucial role of NK1 receptors in the central processing of inflammatory pain. The table below summarizes key findings from a study investigating the effects of L-703,606 on pain responses.
| Animal Model | Intervention | Key Finding | Reference |
| Rats with CFA-induced inflammatory pain | Microinjection of L-703,606 into the RVM | Reversed heat hyperalgesia | nih.gov |
| Rats with Sub P-induced hyperalgesia | Microinjection of L-703,606 into the RVM | Attenuated the increase in paw withdrawal latency | nih.gov |
Research into Neuroinflammation and Inflammatory Pathways
L-703,606 is a critical tool for studying the mechanisms of neuroinflammation. In models of Lyme neuroborreliosis, an inflammatory disease affecting the nervous system, L-703,606 was shown to curb neuroinflammation. nih.govnih.gov In both ex vivo cultures of rhesus macaque frontal cortex and in vitro cultures of dorsal root ganglia, L-703,606 attenuated the production of inflammatory mediators and reduced cell death induced by Borrelia burgdorferi, the causative agent of Lyme disease. nih.gov
Furthermore, in a model of allergic conjunctivitis in guinea pigs, topical treatment with L-703,606 effectively reduced ocular redness, suppressed conjunctival blood vessel dilation, and decreased the infiltration of inflammatory cells like eosinophils and neutrophils. medkoo.com It also reduced the expression of inflammatory cytokines in the conjunctiva and the levels of SP in tears. medkoo.commdpi.com These findings highlight the broad applicability of L-703,606 in studying inflammatory processes across different tissues and disease models.
The table below presents a summary of the effects of L-703,606 in models of neuroinflammation.
| Model | Intervention | Key Findings | Reference |
| Ex vivo rhesus frontal cortex explants exposed to B. burgdorferi | Treatment with L-703,606 | Attenuated bacterially induced increases in inflammatory cytokine and chemokine production; Reduced apoptosis. | nih.gov |
| In vitro primary rhesus dorsal root ganglia cells exposed to B. burgdorferi | Treatment with L-703,606 | Attenuated bacterially induced increases in inflammatory cytokine and chemokine production; Reduced apoptosis. | nih.gov |
| Guinea pig model of allergic conjunctivitis | Topical treatment with L-703,606 | Reduced ocular redness, suppressed conjunctival blood vessel dilation, decreased inflammatory cell infiltration, and reduced inflammatory cytokine expression. | medkoo.com |
| Mouse model of burn injury | Administration of L-703,606 | Provided significant protection against burn injury-induced inflammation and injury in the lungs. | researchgate.net |
| Rat model of experimental hypomagnesemia | Administration of L-703,606 | Blocked SP receptors, impacting neurogenic inflammation and cardiac dysfunction. | mdpi.com |
Assessment of Edema Formation in Preclinical Injury Models
L-703,606 oxalate salt, as a selective neurokinin-1 (NK1) receptor antagonist, is a critical tool in preclinical research for investigating the mechanisms of neurogenic inflammation, particularly edema formation. Neurogenic inflammation involves the release of neuropeptides like Substance P (SP) from sensory nerve endings, which binds to NK1 receptors on various cells, leading to vasodilation and increased vascular permeability, resulting in plasma extravasation and edema. nrf.com.aumdpi.com The ability of L-703,606 to block this interaction allows researchers to delineate the role of the SP/NK1 pathway in edema across different injury models.
In models of neurogenic inflammation induced by electrical nerve stimulation in rats, L-703,606 has been shown to effectively inhibit the resulting edema. nih.gov Similarly, in studies where edema is induced by direct administration of SP, L-703,606 demonstrates clear inhibitory effects, confirming its mechanism of action at the NK1 receptor. nih.gov Research in rat models of thermal injury has shown that pretreatment with L-703,606 can reduce edema formation in periwound tissue and the jejunum. researchgate.net This is associated with a decrease in SP immunoreactivity in intestinal tissues.
Further studies have explored its effects on lung injury and ocular inflammation. In mouse models of burn-induced lung injury, L-703,606 pretreatment significantly lowered myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and reduced the increase in pulmonary microvascular permeability, thereby preventing the exacerbation of lung edema. researchgate.net In a rabbit model of nonallergic ocular redness, topical application of L-703,606 effectively suppressed increases in the Ocular Redness Index (ORI), demonstrating its potential to prevent and alleviate conjunctival hyperemia by blocking NK1 receptors. researchgate.netnih.gov The compound also reduced ocular redness and levels of SP in tear fluids in animal models of allergic conjunctivitis. mdpi.com
The role of neurogenic inflammation extends to the central nervous system. In models of cerebral ischemia, SP is overexpressed, and its interaction with NK1 receptors is thought to contribute to blood-brain barrier disruption and the formation of vasogenic edema. nrf.com.au The use of NK1 antagonists like L-703,606 in these models helps to investigate the potential for reducing such cerebral edema. nrf.com.au
| Model System | Inducing Agent/Injury | Parameter Measured | Observed Effect of L-703,606 | Source |
|---|---|---|---|---|
| Rat Paw | Proteinase-Activated Receptor 1 (PAR1) Agonist (TF-NH2) | Plasma Extravasation (Evans Blue Dye) | Inhibited TF-NH2-induced plasma extravasation | nih.gov |
| Rat Saphenous Nerve | Electrical Stimulation / Substance P | Edema Volume | Inhibited neurogenic and SP-induced edema | nih.gov |
| Rabbit Eye | Dapiprazole (Inducer of ocular redness) | Ocular Redness Index (ORI) | Significantly suppressed the increase in ORI scores by ~30-40% | nih.gov |
| Rat Burn Model | Deep Partial-Thickness Scald | Edema Formation | Lightened vascular permeability and edema formation | researchgate.net |
| Mouse Lung (Burn Injury) | Burn Injury | Pulmonary Microvascular Permeability (FITC-albumin leakage) | Significantly prevented the increase in lung permeability | researchgate.net |
Investigation of Taste Perception and Neuronal Activity in Sensory Systems
The gustatory system, responsible for the perception of taste, involves complex signaling from taste receptor cells in the taste buds to the central nervous system via cranial nerves. uoregon.edunumberanalytics.com L-703,606 has been utilized in specialized preclinical models to explore the modulation of this system, particularly the role of neuropeptides like Substance P.
Research in frog models has provided direct evidence of the role of the SP/NK1 pathway in taste cell function. nih.gov In these studies, electrical stimulation of the papillary nerve, which contains parasympathetic postganglionic efferent fibers, produced slow hyperpolarizing potentials in taste cells. nih.gov The administration of L-703,606 blocked these slow potentials, suggesting that they are mediated by SP released from these efferent nerve terminals acting on NK1 receptors on the taste cells. nih.govoup.com This modulation of the taste cell's resting membrane potential was found to enhance the amplitude of receptor potentials for salt and sugar stimuli, indicating that the SP/NK1 system can actively modify taste sensitivity. nih.gov
Beyond the peripheral taste system, L-703,606 is used to study neuronal activity in brain regions associated with sensory processing and reward, which are intrinsically linked to taste and feeding behaviors. In studies using intracranial self-stimulation (ICSS) in mice, a method to measure the rewarding effects of stimuli, L-703,606 was shown to attenuate the reward-potentiating effects of morphine. core.ac.uk This suggests that SP signaling through NK1 receptors is important for the activation of limbic reward systems. core.ac.uk While not a direct measure of taste perception, this research highlights the role of the NK1 system in the broader neuronal circuits that process sensory and rewarding aspects of taste.
Methodological Considerations for In Vivo Research
Selection of Appropriate Animal Models for NK1 Receptor Studies
The selection of an appropriate animal model is fundamental for the valid investigation of NK1 receptor function using L-703,606. The choice depends heavily on the physiological process being studied.
Rats and Mice: Rodent models, particularly rats (Sprague-Dawley) and mice (C57BL/6), are the most commonly used for studying the role of NK1 receptors in inflammation, pain, and edema. nih.govnih.govnih.gov They are well-suited for models of inflammatory pain (e.g., carrageenan- or complete Freund's adjuvant-induced paw edema) and neuropathic pain. nih.govnih.gov Furthermore, transgenic mouse models, such as NK1 receptor-deficient (knockout) mice, are invaluable. nih.gov Comparing the effects of L-703,606 in wild-type mice to its lack of effect in knockout mice provides definitive evidence for the on-target, receptor-specific action of the compound. nih.gov
Rabbits: Rabbits have been used effectively in models of ocular inflammation. researchgate.netnih.gov Their larger eye size compared to rodents facilitates topical drug administration and the detailed assessment of ocular redness and conjunctival changes. nih.gov
Frogs: The frog tongue preparation has proven to be a unique and powerful ex vivo model for studying the direct effects of neurotransmitters on taste cells. nih.gov It allows for stable intracellular recordings from taste cells while stimulating efferent nerves, a technique more challenging in mammalian models. nih.gov
The choice of species can be critical, as the distribution and pharmacology of NK1 receptors can differ. Therefore, the model must be validated to ensure it appropriately expresses the target receptor and exhibits the human-like pathophysiology under investigation.
Techniques for Administration in Preclinical Settings
The method of administration of L-703,606 in preclinical studies is chosen to ensure the compound reaches the target site of action in sufficient concentration to interact with NK1 receptors.
Systemic Administration: Intravenous (i.v.) and intraperitoneal (i.p.) injections are common for achieving systemic distribution and studying the effects of NK1 receptor blockade on internal organs or the central nervous system. researchgate.netnih.govnih.gov I.v. administration provides rapid and complete bioavailability, while i.p. injection is also widely used for systemic effects. nih.gov
Local Administration: For localized effects and to minimize systemic exposure, direct local administration is preferred. This includes:
Topical application: Used in studies of ocular inflammation, where L-703,606 is applied directly to the conjunctiva. nih.govmdpi.commedkoo.com
Intradermal (i.d.) injection: Co-injection with an inflammatory agent (like SP) into the skin is used to assess local edema and vascular responses. nih.gov
Microinjection: This highly specific technique involves injecting a minute volume of the compound directly into a targeted tissue or brain region, such as the rostral ventromedial medulla (RVM), to study the role of NK1 receptors in specific neuronal circuits. nih.gov
The solubility of L-703,606 oxalate salt must be considered. It is slightly soluble in water but has better solubility in DMSO and aqueous cyclodextrin (B1172386) solutions, which are often used as vehicles for administration. sigmaaldrich.com
Measurement of Pharmacodynamic Endpoints and Biomarkers
Pharmacodynamic (PD) biomarkers are essential for quantifying the biological effect of L-703,606 on the NK1 receptor pathway in vivo. nih.govworldwide.com These endpoints provide evidence of target engagement and a measure of the compound's functional consequences.
Inflammation and Edema Endpoints:
Plasma Extravasation: A primary indicator of increased vascular permeability. It is often quantified by measuring the leakage of intravenously injected Evans blue dye into tissues, which binds to albumin. nih.gov
Edema Volume/Tissue Swelling: Measured directly using methods like plethysmometry for paw volume or by assessing tissue weight. nrf.com.au
Ocular Redness Index (ORI): A specialized scoring system based on digital imaging to quantify conjunctival hyperemia. researchgate.netnih.gov
Myeloperoxidase (MPO) Activity: A biochemical marker used to quantify the infiltration of neutrophils into inflamed tissue, such as the lungs. researchgate.net
Neuronal Activity and Nociception Endpoints:
Paw Withdrawal Latency (PWL): A behavioral measure of pain sensitivity (nociception) in response to a thermal or mechanical stimulus. An increase in PWL indicates an analgesic effect. nih.gov
Intracranial Self-Stimulation (ICSS): A behavioral neuroscience technique to measure changes in brain reward function, providing an endpoint for neuronal activity in limbic circuits. core.ac.uk
Molecular Biomarkers:
Substance P (SP) Levels: Measurement of the ligand for the NK1 receptor in tissues or fluids (e.g., tears) can indicate the state of the system being modulated. mdpi.com
Cytokine Levels: Measuring the expression or concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) can serve as a downstream biomarker of the anti-inflammatory effects of NK1 receptor blockade. mdpi.com
Chemical Biology and Structure Activity Relationships
Synthetic Methodologies for L-703,606 Oxalate (B1200264) Salt
The synthesis of L-703,606, a complex molecule with a specific stereochemistry, involves multi-step pathways to construct its core structure and introduce the necessary functional groups.
The synthesis of L-703,606, or (cis)-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, for research purposes involves the strategic construction of the 1-azabicyclo[2.2.2]octane (quinuclidine) core, followed by functionalization.
The core azabicyclic scaffold can be synthesized through various cyclization reactions. One approach involves a [4+2] Diels-Alder cycloaddition to form the bicyclic system. Another advanced method for creating enantiomerically pure quinuclidine (B89598) intermediates is through a Sharpless epoxidation of an olefin precursor, followed by ring-opening and an intramolecular SN2 reaction to form the core structure. mdpi.com For instance, derivatives of quinuclidine can be synthesized starting from materials like 2-Benzylidenequinuclidin-3-one, which undergoes functionalization through nucleophilic 1,4-addition reactions followed by reductive cyclizations. rsc.org
Once the quinuclidine core is formed, the synthesis proceeds with the introduction of the key substituents through reactions such as nucleophilic substitution. This involves the sequential alkylation of the core to attach the diphenylmethyl group at the C2 position and the (2-iodophenyl)methyl group to the amine at the C3 position. Controlling the stereochemistry is critical, as the cis configuration between the C2 and C3 substituents is essential for high-affinity binding to the NK1 receptor. Chiral auxiliaries or asymmetric catalysis are often employed to achieve the desired high enantiomeric excess.
The final step in preparing the specified salt is the reaction of the free base with oxalic acid to form the stable L-703,606 oxalate salt, which improves handling and solubility for research applications.
Table 1: Key Synthetic Reactions for L-703,606 Oxalate Salt
| Reaction Type | Description | Purpose |
| Cyclization | Formation of the azabicyclo[2.2.2]octane scaffold, potentially via Diels-Alder or intramolecular SN2 reactions. mdpi.com | Creates the core bicyclic structure of the molecule. |
| Nucleophilic Substitution | Sequential alkylation to introduce the diphenylmethyl and (2-iodophenyl)methyl groups onto the core. | Adds the key functional groups responsible for receptor interaction. |
| Salt Formation | Reaction of the final compound with oxalic acid. | Produces the stable and manageable oxalate salt for research use. |
To facilitate receptor binding studies and in vitro characterization of the NK1 receptor, radiolabeled versions of L-703,606 have been developed. The presence of an iodine atom in the structure of L-703,606 makes it an ideal candidate for radioiodination.
A key radiolabeled derivative is [¹²⁵I]L-703,606. This tracer is synthesized from a corresponding trimethylsilyl (B98337) precursor. The synthesis involves treating the precursor with no-carrier-added Sodium ¹²⁵I (Na¹²⁵I) in the presence of an Iodobead, which acts as an oxidizing agent, in trifluoroacetic acid (TFA). nih.gov This method allows for the preparation of the radioligand at a high specific activity of approximately 1100 Ci/mmol. nih.gov
The resulting [¹²⁵I]L-703,606 has been demonstrated to be a potent and selective radioligand for the human NK1 receptor, binding with a high affinity (Kd = 0.3 nM). nih.govresearchgate.net This radiotracer has proven invaluable for the biochemical and pharmacological characterization of the human NK1 receptor in membrane preparations and for use in competitive binding assays to determine the affinity of other compounds. nih.govwikigenes.org While extremely useful for in vitro studies, attempts to use radioiodinated L-703,606 for in vivo imaging via SPECT were less successful as it failed to produce a specific signal in rat and monkey models.
Table 2: Properties of [¹²⁵I]L-703,606 for Receptor Binding Studies
| Property | Value/Description | Reference |
| Precursor | Trimethylsilyl-L-703,606 | nih.gov |
| Radioisotope | ¹²⁵I | nih.gov |
| Synthesis Method | Treatment with Na¹²⁵I and an Iodobead in TFA | nih.gov |
| Specific Activity | ~1100 Ci/mmol | nih.gov |
| Binding Affinity (Kd) | 0.3 nM | nih.govresearchgate.net |
| Primary Application | In vitro biochemical and pharmacological characterization of the human NK1 receptor | nih.govwikigenes.org |
Structure-Activity Relationship (SAR) Studies of Related Compounds
The development of L-703,606 and other non-peptide NK1 receptor antagonists was informed by extensive structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and pharmacokinetic properties.
The discovery of the first non-peptide NK1 antagonist, CP-96,345, spurred research into the design principles for this class of compounds. A central principle is the incorporation of at least two aromatic rings held apart by a scaffold at a distance of five to nine atoms. google.com The relative orientation of these aromatic groups is also crucial for activity. wikipedia.org
A key scaffold that emerged from these studies is the piperidine (B6355638) ring, which was found to confer selectivity for the NK1 receptor over other tachykinin (NK2, NK3) and neurotransmitter receptors. wikipedia.org The development of CP-99,994, which replaced the quinuclidine ring of CP-96,345 with a piperidine ring, was a pivotal moment. wikipedia.org Further optimization led to the principle that reducing the basicity of the piperidine nitrogen, for example by adding a 3-oxo-1,2,4-triazol-5-yl moiety, could improve oral bioavailability. wikipedia.org These antagonists are generally lipid-soluble compounds, a property that allows them to cross the blood-brain barrier, which is essential for targeting central NK1 receptors. researchgate.net
SAR studies have identified several structural motifs that are critical for high-affinity binding to the NK1 receptor. L-703,606 itself is an analog of CP-96,345 where a methoxy (B1213986) group is replaced by an iodine substituent, highlighting the importance of substitution on the phenyl rings. nih.gov
Key motifs for potent antagonism include:
A Benzhydryl Moiety: As seen in CP-96,345 and L-703,606, the diphenylmethyl group is a recurring feature that contributes significantly to binding affinity.
A Substituted Phenyl Group: The nature and position of substituents on the second aromatic ring are critical. In L-703,606, this is a 2-iodophenyl group. In other potent antagonists like aprepitant (B1667566), a 3,5-bis(trifluoromethyl)phenyl group is used. wikipedia.org
A Bicyclic or Heterocyclic Core: The quinuclidine scaffold in L-703,606 and the piperidine ring in many other antagonists serve to correctly orient the key pharmacophoric elements. wikipedia.org The bridgehead basic nitrogen in the quinuclidine structure is thought to interact with the receptor via an ion pair site. wikipedia.org
These ligands are understood to bind within a pocket formed by the transmembrane helices of the NK1 receptor. Mutagenesis studies have identified specific amino acid residues that are crucial for antagonist binding, including Gln165, His197, and His265. nih.gov The interaction of different antagonists with this binding site can vary, but these residues are consistently implicated. nih.gov
The modification of existing antagonist scaffolds is a common strategy for developing new research tools. The synthesis of radiolabeled derivatives, such as [¹²⁵I]L-703,606, is a prime example of this, enabling detailed in vitro receptor pharmacology. nih.gov
Another important area of analog synthesis is the development of radioconjugates for potential diagnostic imaging and targeted radiotherapy of tumors that overexpress the NK1 receptor. mdpi.com This involves modifying a potent antagonist, such as aprepitant, by attaching a linker and a chelator molecule (e.g., DOTA). mdpi.com This allows for the complexation of radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy. mdpi.com The challenge in designing these analogs is to make the necessary structural modifications without significantly diminishing the compound's affinity for the NK1 receptor. mdpi.com Similar strategies could be applied to the L-703,606 scaffold to develop novel research probes and potential theranostic agents. The synthesis of a library of structural analogues of hit compounds like L-703,606 is considered a viable approach to establish clearer structure-activity relationships. pnas.org
Chemical Probes and Derivative Applications
The specific and high-affinity binding of L-703,606 oxalate salt to the neurokinin-1 (NK1) receptor makes it a valuable molecular tool for chemical biology research. By modifying its structure to create specialized derivatives, scientists can investigate the receptor's function, localization, and interactions within a complex biological environment. These applications primarily involve the development of fluorescent conjugates for direct visualization and the use of immobilized ligands for affinity-based purification and proteomic analysis.
The development of fluorescently labeled receptor antagonists is a powerful strategy for visualizing receptor distribution and trafficking in cells and tissues. While specific research detailing the synthesis of a fluorescent L-703,606 conjugate is not extensively documented in peer-reviewed literature, the principles for creating such probes for G-protein coupled receptors (GPCRs), including the NK1 receptor, are well-established.
The process involves covalently attaching a fluorophore—a molecule that can absorb and emit light—to the antagonist. The selection of the fluorophore (e.g., fluorescein (B123965), dansyl, Alexa Fluor) and the point of attachment on the L-703,606 molecule are critical. researchgate.netresearchgate.net The modification must not significantly impair the molecule's ability to bind to the NK1 receptor with high affinity and selectivity. nih.gov Often, a linker or spacer is used to separate the fluorophore from the pharmacophore to minimize steric hindrance. researchgate.net
Studies on other NK1 receptor ligands demonstrate the feasibility of this approach. For instance, fluorescent analogues of the peptide agonist Substance P (SP) have been synthesized by labeling them with dyes like fluorescein or dansyl. researchgate.netnih.gov Similarly, a fluorescent version of CP-96,345, another non-peptide NK1 antagonist, was created and used to investigate the ligand's binding environment within the receptor. researchgate.net Upon binding, changes in the fluorescence properties of these probes, such as intensity and anisotropy, can provide information about the receptor's conformational state. researchgate.net
A synthesized fluorescent L-703,606 conjugate would serve as an invaluable tool for:
Receptor Localization: Visualizing the distribution of NK1 receptors on the cell surface and within subcellular compartments using fluorescence microscopy.
Receptor Trafficking: Tracking the internalization and recycling of the NK1 receptor in real-time following antagonist binding.
Binding Assays: Developing high-throughput screening assays where displacement of the fluorescent antagonist by unlabeled test compounds can be measured.
Even without a directly labeled version, L-703,606 is used in fluorescence imaging studies as a blocking agent to confirm the specificity of signals from other fluorescent probes or to study downstream signaling events, such as changes in intracellular calcium concentration measured with dyes like Fluo-4. nih.govelifesciences.org
The high affinity and specificity of L-703,606 for the NK1 receptor make it an ideal ligand for affinity chromatography, a powerful technique used to isolate and purify target proteins from complex biological mixtures. tandfonline.comnih.gov This application is a cornerstone of chemical proteomics, which aims to identify the full spectrum of protein interactions for a given small molecule. metwarebio.comnih.gov
Affinity Chromatography for NK1 Receptor Purification
Research has demonstrated the successful purification of the recombinant human neurokinin-1 receptor (hNK1R) using L-703,606. tandfonline.comnih.gov In these studies, the receptor was expressed in insect cells and purified to near homogeneity through a multi-step process. nih.gov The binding competence of the purified receptor was confirmed using a radiolabeled version of the antagonist, [¹²⁵I]-L-703,606. tandfonline.com The purified receptor exhibited a high specific activity and maintained its ability to bind L-703,606 with an affinity comparable to that of the receptor in its native membrane environment. tandfonline.comnih.gov
The general workflow for this type of experiment is:
Immobilization: A derivative of L-703,606 is chemically attached to a solid support, such as agarose (B213101) beads, creating an affinity resin. researchgate.net
Incubation: A cell lysate containing the target protein (NK1 receptor) is passed over the resin. The NK1 receptor specifically binds to the immobilized L-703,606, while other proteins wash through.
Elution: The bound NK1 receptor is released from the resin, often by changing the pH or by adding an excess of free L-703,606 to compete for binding.
Analysis: The purity and identity of the eluted protein are confirmed using techniques like SDS-PAGE and immunoblotting. tandfonline.com
| Parameter | Value | Reference |
| Purified Protein | Recombinant Human Neurokinin-1 Receptor (hNK1R) | tandfonline.comnih.gov |
| Purification Method | Metal-chelating chromatography and gel filtration | nih.gov |
| Ligand for Activity Assay | [¹²⁵I]-L-703,606 | tandfonline.com |
| Specific Activity | 19 nmol of L-703,606 bound per mg of protein | tandfonline.comnih.gov |
| IC₅₀ of L-703,606 | 1.7 nM | tandfonline.com |
| This table summarizes the findings from the purification of the hNK1R, where L-703,606 was used to assess the binding activity of the purified receptor. |
Proteomic Target Identification
Beyond simply purifying a known target, affinity chromatography coupled with mass spectrometry forms the basis of a powerful proteomic strategy called "target fishing" or compound-centric chemical proteomics. nih.govresearchgate.net This approach can be used to confirm the primary target of a drug and to identify previously unknown binding partners, off-target proteins, or components of the target's multiprotein complex.
By using an L-703,606-based affinity matrix to pull proteins out of a relevant cell or tissue lysate, researchers can identify these proteins using high-resolution mass spectrometry. metwarebio.com This can provide crucial insights into the broader biological effects of L-703,606 and the signaling pathways associated with the NK1 receptor. This methodology is central to modern drug development for understanding a compound's mechanism of action and potential for side effects. metwarebio.comresearchgate.net
Advanced Research Perspectives and Future Directions
Exploration of NK1 Receptor Oligomerization and Allosteric Sites
The NK1 receptor, a G protein-coupled receptor (GPCR), is known for its role in pain transmission, inflammation, and emesis. nih.gov Advanced research is now focused on the more nuanced aspects of its function, such as receptor dimerization and the potential for allosteric modulation, which could offer novel therapeutic avenues.
Recent studies have provided direct evidence that NK1 receptors can form complexes with other neurokinin receptors, specifically the Neurokinin-2 (NK2) receptor. nih.gov This process, known as heterodimerization, has significant functional consequences for NK1 signaling pathways.
Research has demonstrated that when NK1 and NK2 receptors form a dimer, the NK2 receptor exerts a negative modulatory effect on the signals initiated by the NK1 receptor. nih.govbohrium.com Specifically, in the presence of the NK2 receptor, the activation of NK1 by its primary ligand, Substance P (SP), results in a diminished downstream response. This includes reduced intracellular calcium (Ca2+) mobilization and decreased phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in cell signaling cascades. nih.gov This inhibitory effect occurs because the heterodimer enhances the recruitment of β-arrestin, a protein that dampens GPCR signaling. nih.gov This finding is crucial as it suggests that the physiological or pathological response to SP is not solely dependent on NK1 receptor expression but also on the presence and interaction with other neurokinin receptors.
| Interaction | Molecular Mechanism | Functional Outcome on NK1 Signaling | Key Downstream Pathways Affected |
|---|---|---|---|
| NK1-NK2 Heterodimerization | Enhanced β-arrestin recruitment to the receptor complex | Negative modulation (inhibition) of SP-induced signals | Intracellular Ca2+ mobilization, ERK Phosphorylation |
While L-703,606 is a competitive antagonist that binds to the same site as the endogenous ligand (orthosteric site), there is growing interest in identifying allosteric modulators for the NK1 receptor. wikipedia.org Allosteric modulators bind to a different site on the receptor, offering a different mechanism of action. nih.gov
These modulators can be classified as:
Positive Allosteric Modulators (PAMs): Enhance the effect of the natural ligand.
Negative Allosteric Modulators (NAMs): Reduce the effect of the natural ligand. nih.gov
The key advantage of allosteric modulators is their potential for greater receptor subtype selectivity and a "saturable" effect, which can lead to a better safety profile. permmedjournal.ru For the NK1 receptor, a NAM could offer a more subtle way to turn down signaling compared to a complete blockade by an antagonist like L-703,606. The development of such molecules is a forward-looking strategy in pharmacology, though the identification of specific allosteric modulators for the NK1 receptor is still an emerging area of research. nih.govpermmedjournal.ru
Interplay with Other Receptor Systems and Ligands
The biological effects of NK1 receptor activation are not isolated but are part of a complex network of signaling pathways. L-703,606 has been instrumental in dissecting these interactions.
The NK1 receptor signals through multiple G proteins, including Gs, Gq/11, and Gi/o. escholarship.org This diversity allows it to engage in "cross-talk" with other GPCRs that utilize the same G-protein pathways. The heterodimerization with the NK2 receptor is a prime example of such direct receptor-receptor cross-talk. nih.gov
Furthermore, there is functional interplay between the neurokinin and serotonin systems. NK1 receptor antagonists have been shown to boost the efficacy of 5-HT3 receptor antagonists in preventing nausea and vomiting. wikipedia.org This suggests a convergence of these two distinct GPCR signaling pathways in the brainstem circuits that control emesis. L-703,606 can be used as a research tool to probe the specific contributions of the NK1 system in these integrated physiological responses.
Beyond its canonical role as an NK1 receptor antagonist, L-703,606 has been identified as a potent blocker of specific ion channels, revealing a novel mechanism of action. nih.gov Research has shown that L-703,606 directly inhibits the NALCN (sodium leak channel, non-selective) channel, which is crucial for setting the resting membrane potential and driving the spontaneous firing (pacemaking) of certain neurons. nih.govelifesciences.orgelifesciences.org
In studies on substantia nigra dopaminergic neurons, the application of L-703,606 completely abolished their pacemaking activity. nih.gov This effect is distinct from its action on the NK1 receptor. The research also highlighted the interplay between NALCN and another ion channel, TRPC3. While blocking TRPC3 alone stops pacemaking in normal neurons, neurons from mice lacking the TRPC3 gene (TRPC3 KO) exhibit normal pacemaking, suggesting a compensatory mechanism. In these TRPC3 KO neurons, L-703,606 produced an even greater hyperpolarization of the cell membrane, confirming that the NALCN channel's role becomes more prominent when TRPC3 is absent. nih.gov These findings position L-703,606 as a dual-function pharmacological tool, capable of antagonizing NK1 receptors and blocking NALCN channels.
| Ion Channel Target | Effect of L-703,606 | Observed Neuronal Consequence | Context of Observation |
|---|---|---|---|
| NALCN | Potent Blocker | Abolition of spontaneous pacemaking; membrane hyperpolarization | Substantia nigra dopaminergic neurons |
| TRPC3 | Indirectly studied via TRPC3 KO models | Revealed compensatory upregulation of NALCN current | Comparison between wild-type and TRPC3 KO mice |
Development of Advanced Research Methodologies
The specificity of L-703,606 for both the NK1 receptor and NALCN channels makes it a valuable component in advanced research methodologies aimed at dissecting complex neural circuits and signaling pathways.
Methodologies that benefit from the use of L-703,606 include:
In Vitro Electrophysiology: Techniques like whole-cell patch-clamp and cell-attached voltage-clamp recordings in brain slices use L-703,606 to isolate and identify the specific ion currents responsible for neuronal excitability. nih.gov By applying L-703,606, researchers can subtract the contribution of NALCN currents to understand the role of other channels.
Protein-Protein Interaction Assays: To study receptor dimerization, techniques such as co-immunoprecipitation and NanoBRET/NanoBiT (bioluminescence resonance energy transfer) are employed. nih.gov While L-703,606 is an antagonist, related NK1 ligands are essential components in these assays to study the dynamics of receptor complex formation.
Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique is used to solve the three-dimensional structure of receptors like NK1R in different conformational states (e.g., bound to an agonist or antagonist). biorxiv.org Antagonists such as L-703,606 are critical for stabilizing the receptor in an inactive state, providing structural blueprints for rational drug design.
These advanced methods, empowered by precise pharmacological tools like L-703,606, are paving the way for a new era of drug discovery and a more profound understanding of neuropharmacology.
Theoretical and Computational Modeling of NK1 Receptor Interactions
Computational chemistry provides powerful tools to investigate the interactions between a ligand like L-703,606 and its target receptor at an atomic level. These methods complement experimental data and guide the design of new molecules with improved properties.
Ligand docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding pose and stability of a ligand within a receptor's binding site. Although specific MD simulations for L-703,606 are not widely published, extensive modeling of the NK1 receptor with its endogenous ligand (Substance P) and other non-peptide antagonists has revealed key features of the binding pocket. escholarship.orgmdpi.com
Ligand Docking: Docking studies would place L-703,606 into the three-dimensional structure of the NK1 receptor. The binding site for non-peptide antagonists like L-703,606 is located deep within the transmembrane (TM) domain bundle, distinct from the primary binding site of the peptide agonist, Substance P. nih.gov These models predict specific interactions, such as hydrogen bonds and hydrophobic contacts, between the antagonist and amino acid residues in the TM helices, which are responsible for its high-affinity binding.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the L-703,606-NK1 receptor complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal how the antagonist binding stabilizes an inactive conformation of the receptor, thereby preventing its activation by Substance P. Recent cryo-electron microscopy (cryo-EM) structures of the NK1 receptor have provided high-resolution templates for these computational studies, enhancing the accuracy of the models. nih.govbiorxiv.org
Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and exert a biological effect. Based on the structures of potent NK1 antagonists, including the class to which L-703,606 belongs, pharmacophore models for NK1 antagonism have been developed. nih.gov
A typical pharmacophore model for a non-peptide NK1 antagonist includes features such as:
Two or three hydrophobic/aromatic regions that interact with non-polar pockets within the receptor.
A hydrogen bond acceptor site.
L-703,606 fits this model well with its diphenylmethyl and iodophenyl groups providing the necessary hydrophobic bulk. These validated pharmacophore models serve as 3D search queries for virtual screening of compound libraries to identify novel chemical scaffolds that could act as NK1 antagonists. Furthermore, they provide a blueprint for the rational design of new research tools, allowing chemists to modify existing molecules like L-703,606 to improve properties such as selectivity, potency, or metabolic stability.
Q & A
Q. What is the primary mechanism of L-703,606 oxalate salt in neurokinin-1 (NK1) receptor antagonism?
L-703,606 oxalate salt acts as a selective non-peptide antagonist of the NK1 receptor, competitively inhibiting substance P (SP) binding. This mechanism blocks SP-induced intracellular signaling, such as calcium mobilization and neuronal firing rate modulation. In rodent models, it effectively suppresses SP-mediated responses in the rostral ventromedial medulla (RVM) and solitary complex neurons by targeting NK1 receptor activation .
Q. What are the recommended experimental protocols for administering L-703,606 oxalate salt in rodent models?
- Dose and Vehicle : Prepare L-703,606 in 1% β-hydroxycyclodextrin (pH 7.0) at 20 nmol for intrathecal or intracerebral microinjection .
- Timing : Administer 30 minutes before SP exposure for optimal antagonism in pain modulation studies. For circadian rhythm experiments, pre-treatment 10 minutes before stimulation is effective .
- Controls : Use saline or vehicle-adjusted solutions (e.g., pH 6.8 for SP stability) to account for pH-dependent effects .
Q. How does L-703,606 oxalate salt modulate SP-induced neuronal firing rates?
In solitary complex (SC) neurons, L-703,606 inhibits SP-induced increases in basal firing rates by 70–90% but does not alter chemosensitive responses to hypercapnia. This suggests NK1 receptor specificity for basal activity regulation rather than broader chemoreceptive pathways. Methodologically, combine electrophysiological recordings (e.g., patch-clamp) with SP/L-703,606 co-application to isolate receptor-specific effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on L-703,606’s efficacy in pain modulation versus basal physiological parameters?
Discrepancies arise from model-specific variables:
- Timing : In RVM studies, 20 nmol L-703,606 increased paw withdrawal latency (PWL) statistically but not biologically, highlighting the need for baseline normalization .
- Dose Dependency : Lower doses (1–5 µM) show partial NK1 blockade in circadian rhythm studies, while 10 µM fully inhibits SP-mediated phase shifts .
- Endpoint Selection : Use dual metrics (e.g., behavioral assays + molecular markers) to distinguish pharmacological efficacy from off-target effects .
Q. What methodological considerations are critical when quantifying L-703,606’s binding affinity across receptor conformations?
- Assay Conditions : Use calcium fluorescence assays (e.g., Molecular Devices SpectraMax M5) with SP EC90 (3.29 nM) to measure antagonism. L-703,606 exhibits a Ki of 0.087 ± 0.016 µM in competitive binding assays, but affinity drops 200-fold in NK1 receptor mutants (e.g., E4 mutant with NK3 receptor extracellular loops) .
- Receptor Conformation : Account for high- vs. low-affinity states using Cheng-Prusoff equation adjustments. Include controls like probenecid to prevent dye leakage in live-cell imaging .
Q. How does L-703,606 influence cytokine dynamics in immune-mediated liver injury models?
In Concanavalin A (ConA)-induced hepatitis:
- Cytokine Inhibition : L-703,606 (250 nmol/kg) reduces SP-driven TNF-α and IL-6 secretion by Kupffer cells (KCs), lowering serum ALT/AST levels. Validate via ELISA and qPCR for NK1 receptor mRNA .
- Histopathological Correlation : Pair cytokine assays with H&E staining to confirm reduced hepatic necrosis and leukocyte infiltration .
Q. What experimental designs are optimal for studying L-703,606’s neuroprotective effects in traumatic brain injury (TBI)?
- Model : Use Wistar rats (280 ± 10 g) with controlled cortical impact. Administer 250 nmol/kg L-703,606 intravenously post-TBI .
- Outcomes : Assess blood-brain barrier integrity via AQP4 mRNA expression, neuronal damage via NSE serum levels, and inflammation via NF-κB immunohistochemistry .
- Multi-Omics Integration : Combine RNA sequencing (SP/NK1R pathways) with proteomics (e.g., CGRP) to map neurogenic inflammation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
